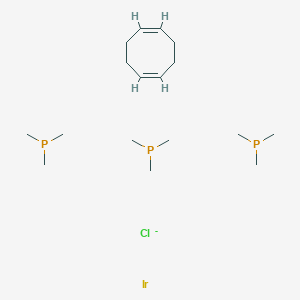

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is a coordination complex that features iridium as the central metal atom. This compound is notable for its applications in homogeneous catalysis, particularly in reactions such as hydrogenation, carbonylation, and hydrosilylation. The presence of (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands provides stability and reactivity to the iridium center, making it a valuable catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride typically involves the reaction of iridium trichloride with (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

[ \text{IrCl}_3 + \text{(1Z,5Z)-cycloocta-1,5-diene} + \text{trimethylphosphane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride undergoes various types of chemical reactions, including:

Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by the addition of excess ligands or by changing the reaction conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while reduction reactions can produce lower-valent iridium complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, carbonylation, and hydrosilylation reactions.

Biology: The compound’s catalytic properties are explored in biochemical processes, including enzyme mimetics and bioorthogonal chemistry.

Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing. Its ability to catalyze specific reactions in biological systems makes it a candidate for drug development.

Industry: The compound is employed in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride exerts its effects involves the coordination of the iridium center with various substrates. The ligands (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane stabilize the iridium center, allowing it to participate in catalytic cycles. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, facilitating the transformation of substrates into desired products.

Comparison with Similar Compounds

Similar Compounds

(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride: Lacks the trimethylphosphane ligand, which can affect its reactivity and stability.

(1Z,5Z)-cycloocta-1,5-diene;iridium;triphenylphosphane;chloride: Contains a bulkier phosphane ligand, which can influence the steric and electronic properties of the complex.

(1Z,5Z)-cycloocta-1,5-diene;rhodium;trimethylphosphane;chloride: Rhodium is used instead of iridium, leading to different catalytic properties and reactivity.

Uniqueness

The presence of both (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands in the iridium complex provides a unique combination of stability and reactivity. This makes it particularly effective in catalyzing a wide range of chemical reactions, distinguishing it from similar compounds with different ligands or metal centers.

Biological Activity

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is an organometallic complex that has garnered interest in various fields, particularly in catalysis and biological applications. Its unique structure, involving a cyclooctadiene ligand coordinated to iridium and trimethylphosphine, allows for diverse reactivity and potential biological activity.

- Molecular Formula : C17H39ClIrP3

- Molecular Weight : 564.08 g/mol

- CAS Number : Not explicitly provided, but related compounds include CAS 12148-71-9 for iridium complexes.

| Property | Value |

|---|---|

| Molecular Formula | C17H39ClIrP3 |

| Molecular Weight | 564.08 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of iridium complexes often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The iridium center can participate in redox reactions, while the phosphine ligands can influence the electronic properties of the metal center, enhancing its reactivity.

Potential Mechanisms:

- Enzyme Inhibition : Iridium complexes may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

- DNA Interaction : Some studies suggest that organometallic compounds can intercalate into DNA or form adducts, potentially leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : The redox properties of iridium may lead to the generation of ROS, which can induce oxidative stress in cells.

Anticancer Activity

Research indicates that iridium complexes exhibit promising anticancer properties. For example, studies have shown that certain iridium complexes can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related iridium complex significantly inhibited the growth of various cancer cell lines while exhibiting low toxicity to normal cells .

Antibacterial Properties

Iridium complexes have also been evaluated for their antibacterial activity. The interaction of these complexes with bacterial membranes may disrupt cellular function.

- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that an iridium complex demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Comparative Analysis with Other Metal Complexes

| Compound | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Cisplatin | High | Low |

| Ruthenium Complexes | High | Moderate |

Properties

Molecular Formula |

C17H39ClIrP3- |

|---|---|

Molecular Weight |

564.1 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride |

InChI |

InChI=1S/C8H12.3C3H9P.ClH.Ir/c1-2-4-6-8-7-5-3-1;3*1-4(2)3;;/h1-2,7-8H,3-6H2;3*1-3H3;1H;/p-1/b2-1-,8-7-;;;;; |

InChI Key |

ODUMXGNMXMLLHF-XRGHXPOKSA-M |

Isomeric SMILES |

CP(C)C.CP(C)C.CP(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |

Canonical SMILES |

CP(C)C.CP(C)C.CP(C)C.C1CC=CCCC=C1.[Cl-].[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.